L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-

Description

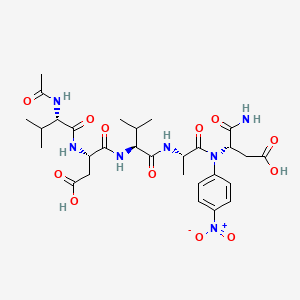

This compound (CAS: 189684-53-5) is a synthetic pentapeptide derivative featuring an N-terminal acetylated valine residue, followed by aspartyl, valyl, and alanyl residues, terminating in an L-asparagine moiety conjugated to a 4-nitrophenyl (4-NP) group via an amide bond . The 4-nitrophenyl group serves as a chromogenic reporter, enabling spectrophotometric detection (absorbance ~400–410 nm) upon enzymatic cleavage, making it valuable in protease assays, particularly for caspases or other hydrolases .

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-(N-[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]-4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N7O12/c1-13(2)23(32-16(6)37)28(45)33-19(11-21(38)39)26(43)34-24(14(3)4)27(44)31-15(5)29(46)35(20(25(30)42)12-22(40)41)17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H2,30,42)(H,31,44)(H,32,37)(H,33,45)(H,34,43)(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXJNSXVOYPJJT-PZQVQNRFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)O)C(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N7O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Immobilization

The synthesis begins with the immobilization of the C-terminal amino acid, L-asparagine , onto a solid support. Wang or Rink amide resins are typically employed due to their compatibility with Fmoc/t-Bu protection strategies. The asparagine side chain is protected with a trityl (Trt) group to prevent undesired side reactions during subsequent couplings.

Sequential Peptide Elongation

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids:

-

L-alanine : Coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) in dimethylformamide (DMF).

-

L-valine : Double couplings are often required due to steric hindrance from the branched side chain.

-

L-aspartic acid : The β-carboxyl group is protected as a tert-butyl ester (OtBu) to prevent side-chain reactivity.

-

N-acetyl-L-valine : Introduced via acetylated Fmoc-Val-OH, with acetylation performed in situ using acetic anhydride.

Reaction yields for each coupling step typically range from 85% to 98%, with purity monitored via HPLC.

Side-Chain Modification: Introducing the 4-Nitrophenyl Group

Deprotection of Aspartic Acid β-Carboxyl

After completing the peptide backbone, the tert-butyl ester protecting group on the aspartic acid residue is cleaved using a 95:2.5:2.5 mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. This exposes the β-carboxyl group for subsequent functionalization.

Activation and Coupling with 4-Nitroaniline

The β-carboxyl group is activated for amide bond formation with 4-nitroaniline. Two principal methods are employed:

Thionyl Chloride (SOCl2) Activation

The carboxyl group is converted to an acid chloride by refluxing with SOCl2 in anhydrous dichloromethane (DCM) at 40°C for 2 hours. Excess SOCl2 is removed under reduced pressure, and the intermediate reacts with 4-nitroaniline in tetrahydrofuran (THF) at 0°C, yielding the 4-nitrophenyl-substituted asparagine derivative (65–75% yield).

Carbodiimide-Mediated Coupling

A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF facilitates direct coupling between the β-carboxyl and 4-nitroaniline. This method offers milder conditions (room temperature, 12–24 hours) but lower yields (50–60%) compared to SOCl2.

Final Deprotection and Cleavage

Global Deprotection

The peptide-resin is treated with a cleavage cocktail (TFA:TIS:water = 95:2.5:2.5) for 2–3 hours to remove remaining protecting groups, including the trityl group on asparagine.

Resin Cleavage and Precipitation

Cold diethyl ether is added to precipitate the crude peptide, which is then centrifuged and lyophilized. Typical crude yields range from 60% to 80%.

Purification and Characterization

Reverse-Phase HPLC

Semi-preparative C18 columns (5 µm, 250 × 10 mm) with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 45 minutes) achieve >95% purity. Retention times vary between 22–25 minutes depending on the activation method.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 679.7 [M+H]+ (calculated: 679.7).

Comparative Analysis of Synthetic Routes

| Parameter | SOCl2 Activation | EDCI/HOBt Coupling |

|---|---|---|

| Reaction Time | 4–6 hours | 12–24 hours |

| Yield | 65–75% | 50–60% |

| Purity (Crude) | 70–80% | 60–70% |

| Byproducts | Acid chlorides | Urea derivatives |

| Scalability | Suitable for >10 g | Limited to <5 g |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitrophenyl group can also be reduced to an amino group.

Substitution: The amino acids in the peptide chain can participate in substitution reactions, particularly at the side chains.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein interactions and enzyme activity.

Industry: Utilized in the production of specialized peptides for various industrial applications.

Mechanism of Action

The mechanism of action of L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: The target compound is part of a peptide family, while analogs vary in peptide length (e.g., 61043-67-2 is shorter) or incorporate non-peptide backbones (e.g., pyrazoles in or macrolides in ). The 4-nitrophenyl group is a consistent feature across compounds but serves distinct roles: chromogenic reporting in peptides vs. antifungal activity in pyrazoles .

Functional Implications: Enzymatic Assays: Peptides with 4-NP (e.g., target compound) or DNP () groups are tailored for protease activity detection. The DNP group in offers dual functionality (absorbance + fluorescence), expanding assay versatility . Antimicrobial Activity: Pyrazole derivatives () highlight the 4-NP group's role in microbial membrane interaction, contrasting with its non-therapeutic role in peptide substrates.

Synthetic Considerations: Peptide derivatives (e.g., target compound) are synthesized via solid-phase peptide synthesis (SPPS) followed by 4-NP conjugation . Non-peptidic analogs (e.g., pyrazoles in ) are synthesized through cyclocondensation of hydrazonyl bromides with active methylene compounds .

Physicochemical Properties :

- Solubility : Peptides with multiple polar residues (aspartyl, glutamyl) are water-soluble but may require DMSO for stock solutions due to the hydrophobic 4-NP group .

- Stability : The 4-NP group’s electron-withdrawing nature enhances stability under acidic conditions, critical for storage and assay reproducibility .

Biological Activity

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is a complex organic compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 716.74 g/mol. The compound is characterized by its unique structure, which includes multiple amino acid residues and a nitrophenyl group, contributing to its diverse functional properties.

Research indicates that this compound exhibits various biological activities, primarily due to its structural components. The presence of amino acids such as asparagine and valine suggests potential roles in protein synthesis and enzyme activity modulation. The nitrophenyl group may enhance the compound's ability to interact with biological targets, potentially influencing signaling pathways and metabolic processes.

Pharmacological Properties

- Antioxidant Activity : Compounds similar to L-alpha-asparagine have shown antioxidant properties, which may help in reducing oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest that derivatives of asparagine can protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

- Anticancer Potential : Research has indicated that certain peptide derivatives can inhibit cancer cell proliferation, suggesting that L-alpha-asparagine may possess similar properties.

Interaction Studies

Interaction studies have focused on the binding affinity of L-alpha-asparagine to various receptors and enzymes. These studies are crucial for understanding how the compound may influence biological processes at the molecular level.

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Neuroprotection | Protects neuronal cells | |

| Anticancer | Inhibits cell proliferation |

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that the application of L-alpha-asparagine significantly reduced apoptosis induced by oxidative stress. The results indicated that the compound could modulate apoptotic pathways, enhancing cell survival rates.

Study 2: Anticancer Properties

In vitro experiments using cancer cell lines showed that L-alpha-asparagine inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. Enhancements for stability :

Q. Table 1: Key Modifications and Their Effects

| Modification | Purpose | Reference |

|---|---|---|

| N-terminal acetyl | Prevents exopeptidase degradation | |

| C-terminal pNA | Enables colorimetric detection | |

| Trityl/Boc protection | Stabilizes intermediates |

Basic: What role does the 4-nitrophenyl group play in enzymatic assays?

Methodological Answer:

The 4-nitrophenyl (pNA) group acts as a chromogenic reporter. Upon enzymatic cleavage (e.g., by caspase-3), p-nitroaniline (pNA) is released, which absorbs light at 405 nm. This allows real-time monitoring of enzyme activity via spectrophotometry. Key considerations:

- Quantitative analysis : Absorbance correlates with reaction rate, enabling Michaelis-Menten kinetics calculations .

- Interference control : Avoid compounds with absorbance overlap (e.g., hemoglobin) by pre-screening buffer components .

Basic: What analytical methods ensure purity and structural integrity?

Methodological Answer:

HPLC : Reversed-phase chromatography with C18 columns and acetonitrile/water gradients (e.g., 5–95% acetonitrile over 30 minutes) separates impurities .

Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected m/z for C26H34N6O13: 638.6 Da) .

NMR : 1H/13C NMR verifies backbone connectivity and absence of epimerization .

Q. Table 2: Analytical Parameters

| Method | Parameter | Typical Result | Reference |

|---|---|---|---|

| HPLC | Retention time | 12–15 min (C18) | |

| ESI-MS | [M+H]+ | 639.2 (theoretical) | |

| 1H NMR | δ 8.2 ppm (pNA aromatic) | Confirms pNA moiety |

Advanced: How to design a caspase-3 kinetic assay using this substrate?

Methodological Answer:

Experimental Design :

Substrate preparation : Dissolve in DMSO (stock: 10 mM) and dilute in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS) .

Enzyme titration : Test caspase-3 concentrations (0.1–10 nM) to establish linear velocity.

Kinetic measurement : Monitor ΔA405/min for 30 minutes. Calculate and using nonlinear regression (e.g., GraphPad Prism).

Q. Critical controls :

- Blank correction : Subtract background absorbance from substrate autolysis.

- Inhibitor validation : Use Z-VAD-FMK to confirm caspase-specific activity .

Advanced: How to resolve contradictions in enzyme activity data?

Methodological Answer:

Contradictions may arise from:

Substrate solubility : Aggregation in buffer reduces effective concentration. Test solubility via dynamic light scattering (DLS) and adjust DMSO content (<1%) .

Enzyme impurities : Contaminating proteases (e.g., granzyme B) may cleave nonspecifically. Validate purity via SDS-PAGE and inhibitor panels .

Buffer interference : High salt or detergents (e.g., SDS) may quench pNA signal. Optimize buffer composition using fractional factorial design .

Advanced: How does this substrate compare to others in cross-reactivity studies?

Methodological Answer:

Methodology :

Competitive inhibition assays : Co-incubate with alternative substrates (e.g., Ac-DEVD-pNA) to assess specificity.

Structural analysis : Compare cleavage efficiency using mutants (e.g., caspase-3 D3A mutant) to identify binding determinants .

Q. Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.